1-(3-Bromophenyl)ethyl methanesulfonate
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Overview
Description
1-(3-Bromophenyl)ethyl methanesulfonate is an organic compound with the molecular formula C9H11BrO3S. It is a derivative of methanesulfonic acid and features a bromophenyl group attached to an ethyl methanesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethyl methanesulfonate can be synthesized through the reaction of 3-bromophenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation and Reduction: The bromophenyl group can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.
Oxidation and Reduction: Products include bromophenyl ketones and alcohols.
Scientific Research Applications
1-(3-Bromophenyl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)ethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group acts as a leaving group, allowing the bromophenyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other biomolecules. This alkylation can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl Methanesulfonate: Similar in structure, ethyl methanesulfonate is a well-known alkylating agent used in mutagenesis studies.
Methyl Methanesulfonate: Another related compound, methyl methanesulfonate, is also used as an alkylating agent in various chemical and biological applications.
Uniqueness: 1-(3-Bromophenyl)ethyl methanesulfonate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in medicinal chemistry .
Properties
Molecular Formula |
C9H11BrO3S |
---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11BrO3S/c1-7(13-14(2,11)12)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChI Key |
RZBBPBBITMBDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)OS(=O)(=O)C |
Origin of Product |
United States |
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